N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide

RORγ inverse agonist TH17 cell modulation autoimmune disease target

This compound is a crucial comparator for quantifying the RORγ inverse agonism contribution of the pyrazole C5-cyclopropyl group. It preserves the exact 3,5-dimethylbenzamide pharmacophore of the 12 nM lead 4j. Substituting with halogenated or 4-OCF₃ analogs can alter IC50 values by >5-fold, jeopardizing SAR continuity. Its simplified structure is ideal for in silico docking (PDB 4ZOM) and in vitro CYP selectivity panels before resource-intensive synthesis.

Molecular Formula C17H21N3O
Molecular Weight 283.375
CAS No. 1448053-51-7
Cat. No. B2366630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide
CAS1448053-51-7
Molecular FormulaC17H21N3O
Molecular Weight283.375
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C)C
InChIInChI=1S/C17H21N3O/c1-11-6-12(2)8-14(7-11)17(21)18-10-15-9-16(13-4-5-13)20(3)19-15/h6-9,13H,4-5,10H2,1-3H3,(H,18,21)
InChIKeyNQYKBWZCLPZLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Researchers Procure N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide (CAS 1448053-51-7)


N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide (CAS 1448053-51-7) is a synthetic pyrazole-benzamide derivative with a molecular formula of C17H21N3O and a molecular weight of 283.37 g·mol⁻¹ [1]. The compound features a 3,5-dimethylphenyl moiety linked via an amide bridge to a 1-methyl-5-cyclopropyl-1H-pyrazole core. This structural architecture places it within a class of heterocyclic amides explored as RORγ inverse agonist scaffolds, wherein both the benzamide substitution pattern and the pyrazole C5-cyclopropyl group are critical pharmacophoric elements [2].

Why Analog Substitution Fails: The 3,5-Dimethylbenzamide Differentiation of CAS 1448053-51-7


Within the pyrazole-benzamide chemotype, the benzamide aryl substitution pattern exerts profound control over RORγ inverse agonism potency, as demonstrated by Wang et al. (2015) [1]. A 3,5-dimethyl substitution generates a defined steric and electronic environment that cannot be replicated by mono-halo (3-Cl, 2-Cl) or 4-trifluoromethoxy analogs commonly listed as alternative procurement options. Small changes in the benzamide ring—such as shifting from 3,5-dimethyl to 3-chloro or 4-OCF₃—have been shown in the broader RORγ inverse agonist series to alter IC₅₀ values by more than 5-fold and impact microsomal stability [1]. Therefore, substituting CAS 1448053-51-7 with any other N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide bearing a different aryl group introduces an uncontrolled variable that invalidates SAR continuity and compromises experimental reproducibility.

Quantitative Differentiation Evidence for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide


RORγ Inverse Agonist Potency Differentiation by Benzamide Substitution Pattern

In the RORγ inverse agonist FRET assay, a closely related congener in which the benzamide ring bears 3,5-dimethyl groups (compound 4j in the Wang et al. series) achieved an IC₅₀ of 12 nM, whereas the unsubstituted benzamide parent (R=H) was significantly less potent [1]. The 3,5-dimethyl substitution provides optimal shape complementarity within the hydrophobic ligand-binding domain of RORγ, as confirmed by the co-crystal structure PDB 4ZOM [2]. While the exact IC₅₀ of CAS 1448053-51-7 has not been disclosed in the public domain, its 3,5-dimethylbenzamide motif is identical to that of the 12 nM lead compound 4j, differing only in the pyrazole C5 substituent (cyclopropyl vs. the complex 4-substituted-piperazine-phenoxy-cyclohexyl group in 4j). This shared benzamide pharmacophore is the dominant determinant of RORγ binding affinity [1].

RORγ inverse agonist TH17 cell modulation autoimmune disease target

Cytochrome P450 Inhibition Profile: CYP3A4 Selectivity Window

A ChEMBL-deposited dataset (CHEMBL2018913) for a structurally related pyrazole-benzamide series reports CYP3A4 inhibition with an IC₅₀ of 5.49 µM, CYP2C19 Ki of 50 µM, and CYP2E1 IC₅₀ > 50 µM [1]. The 3,5-dimethylbenzamide scaffold exhibits a >9-fold selectivity window for CYP3A4 over CYP2C19 and CYP2E1. This CYP inhibition fingerprint is dictated by the benzamide substitution pattern; mono-halo or 4-OCF₃ analogs may exhibit different CYP inhibition profiles based on their distinct electronic and steric properties. Quantitative CYP inhibition data for CAS 1448053-51-7 itself are not publicly available; however, the shared benzamide scaffold predicts a qualitatively similar CYP liability profile, making this compound suitable for in vitro ADME panels where CYP3A4 is the primary isoform of interest.

drug metabolism CYP inhibition ADME-Tox profiling

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area

PubChem-computed XLogP3 for CAS 1448053-51-7 is 2.3, with a topological polar surface area (TPSA) of 46.9 Ų [1]. By comparison, the 2-chloro analog has a predicted XLogP of approximately 3.2 (based on fragment additivity) and a similar TPSA; the 4-trifluoromethoxy analog has a predicted XLogP of approximately 3.8 and a TPSA of 47–48 Ų. The 3,5-dimethyl substitution confers a balanced LogP (optimal range 1–3 for CNS-sparing oral agents) that is 0.9 to 1.5 LogP units lower than the halo or trifluoromethoxy analogs, while maintaining a compact TPSA supportive of passive membrane permeability [2].

drug-likeness Lipinski Rule of Five permeability prediction

Intended Applications for Procuring N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide


RORγ Inverse Agonist Lead Optimization and SAR Expansion

This compound serves as a direct structural comparator for optimizing the pyrazole C5 position in the RORγ inverse agonist series characterized by Wang et al. (2015) . By maintaining the identical 3,5-dimethylbenzamide pharmacophore of the 12 nM lead 4j while replacing the complex C5 ether-piperazine-cyclohexyl group with a compact cyclopropyl substituent, researchers can quantify the contribution of the C5 moiety to potency, selectivity, and pharmacokinetic properties in a matched molecular pair analysis .

Cytochrome P450 Isoform Selectivity Profiling in ADME Screening Panels

Based on class-level CYP inhibition data showing a CYP3A4 IC₅₀ of 5.49 µM with >9-fold selectivity over CYP2C19 and CYP2E1 , this compound is appropriate for inclusion in in vitro drug metabolism panels where the contribution of the benzamide substitution pattern to CYP isoform selectivity is under investigation. Its predicted lower LogP relative to halogenated analogs may further attenuate CYP inhibition .

Computational Chemistry and Molecular Docking Template

The co-crystal structure of the 3,5-dimethylbenzamide pharmacophore bound to RORγ (PDB 4ZOM) provides a validated docking template. CAS 1448053-51-7 can be used as a simplified ligand in molecular docking studies to evaluate the binding contribution of the C5-cyclopropyl group within the RORγ hydrophobic pocket, enabling in silico screening of virtual libraries before committing to synthesis .

Quote Request

Request a Quote for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.